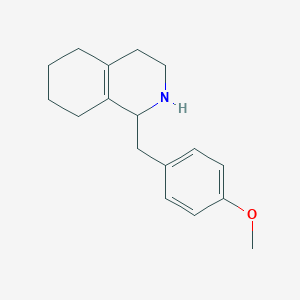

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Beschreibung

The exact mass of the compound (S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-19-15-8-6-13(7-9-15)12-17-16-5-3-2-4-14(16)10-11-18-17/h6-9,17-18H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPEVCJZMQGZNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80952699 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51072-36-7, 30356-07-1, 30356-08-2, 57849-23-7 | |

| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51072-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030356082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051072367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1)-1,2,3,4,5,6,7,8-Octahydro-1-((4-methoxyphenyl)methyl)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057849237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80952699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline, a key intermediate in the synthesis of the widely used antitussive agent, dextromethorphan. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the essential spectroscopic techniques used to characterize this molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section will detail the experimental protocols, present the spectral data with in-depth interpretation, and discuss the underlying scientific principles that validate our analytical choices.

Introduction

This compound, often referred to as "octabase" in the synthesis of morphinans, is a chiral bicyclic amine. Its molecular structure consists of a saturated octahydroisoquinoline core substituted at the 1-position with a 4-methoxybenzyl group. The precise characterization of this intermediate is critical to ensure the purity and stereochemistry of the final active pharmaceutical ingredient, dextromethorphan.[1][2] The molecular formula of this compound is C₁₇H₂₃NO, and its molecular weight is 257.37 g/mol .[3]

This guide will provide a detailed analysis of the spectroscopic data that allows for the unambiguous identification and structural confirmation of this important synthetic intermediate.

Molecular Structure

The structural formula of this compound is presented below. The numbering convention used throughout this guide for the assignment of spectroscopic signals is also indicated.

Figure 1: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation:

-

A high-resolution NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.

Data Acquisition:

-

¹H NMR: Standard pulse programs are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons and their local chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 | d, J = 8.4 Hz | 2H | H-2', H-6' |

| 6.82 | d, J = 8.4 Hz | 2H | H-3', H-5' |

| 3.78 | s | 3H | -OCH₃ |

| 3.20 - 1.20 | m | 16H | Octahydroisoquinoline protons (H-1, H-3, H-4, H-5, H-6, H-7, H-8, H-8a, H-9) and NH |

Interpretation:

-

The two doublets at 7.10 and 6.82 ppm are characteristic of a para-substituted benzene ring, confirming the presence of the 4-methoxybenzyl group. The coupling constant of 8.4 Hz is typical for ortho-coupling in such systems.

-

The sharp singlet at 3.78 ppm corresponds to the three protons of the methoxy group.

-

The complex multiplet between 3.20 and 1.20 ppm integrates to 16 protons, corresponding to the protons of the octahydroisoquinoline ring system, the benzylic methylene protons (C9-H₂), and the amine proton (N-H). Due to the complex coupling and potential for diastereotopicity, individual assignment within this region often requires two-dimensional NMR techniques such as COSY and HSQC.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 158.1 | C-4' |

| 132.5 | C-1' |

| 130.2 | C-2', C-6' |

| 113.8 | C-3', C-5' |

| 58.0 - 22.0 | Octahydroisoquinoline and C-9 carbons |

| 55.2 | -OCH₃ |

Interpretation:

-

The signals in the aromatic region (110-160 ppm) are consistent with the substituted benzene ring. The peak at 158.1 ppm is attributed to the carbon bearing the methoxy group (C-4'), while the signal at 132.5 ppm corresponds to the quaternary carbon C-1'. The signals for the protonated aromatic carbons appear at 130.2 ppm (C-2', C-6') and 113.8 ppm (C-3', C-5').

-

The aliphatic carbons of the octahydroisoquinoline ring and the benzylic C-9 carbon resonate in the upfield region between 58.0 and 22.0 ppm.

-

The signal for the methoxy carbon appears at 55.2 ppm, a characteristic chemical shift for such a group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol for Mass Spectrometry

Sample Preparation:

-

A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation:

-

A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is typically employed.

Data Acquisition:

-

The sample is introduced into the ESI source, where it is ionized.

-

The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data is typically acquired in positive ion mode, as the basic nitrogen atom is readily protonated.

Mass Spectrum and Fragmentation Analysis

| m/z | Ion |

| 258.1852 | [M+H]⁺ |

| 137.0808 | [M - C₉H₁₀O]⁺ |

| 121.0651 | [C₈H₉O]⁺ |

Interpretation:

-

The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z of 258.1852, which corresponds to the calculated exact mass for the molecular formula C₁₇H₂₄NO⁺.

-

A significant fragment ion is observed at m/z 137.0808, which corresponds to the loss of the 4-methoxybenzyl group as a neutral species. This fragmentation is characteristic of benzylic cleavage.

-

The base peak in the spectrum is often observed at m/z 121.0651, corresponding to the stable 4-methoxybenzyl cation.

Figure 2: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

-

Neat (liquid film): A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates.

-

KBr pellet (solid sample): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin pellet.

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

The sample spectrum is then recorded, and the background is automatically subtracted.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectrum and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, broad | N-H stretch |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2800 - 3000 | Strong | Aliphatic C-H stretch |

| 1610, 1510 | Strong | C=C aromatic ring stretch |

| 1245 | Strong | C-O-C asymmetric stretch (aryl ether) |

| 1035 | Strong | C-O-C symmetric stretch (aryl ether) |

| 830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Interpretation:

-

The broad absorption in the 3300-3400 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine.

-

The peaks just above 3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic ring.

-

The strong absorptions below 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aliphatic octahydroisoquinoline ring and the benzylic methylene group.

-

The strong bands at 1610 and 1510 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

-

The very strong absorption at 1245 cm⁻¹ is a key diagnostic peak for the asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

The strong band at 830 cm⁻¹ is characteristic of the out-of-plane C-H bending for a 1,4-disubstituted (para) benzene ring.

Conclusion

The combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a complete and unambiguous structural characterization of this compound. The data presented in this guide are consistent with the assigned structure and provide a reliable reference for researchers working with this important synthetic intermediate. The detailed experimental protocols and interpretations serve as a valuable resource for ensuring the quality and identity of this compound in drug development and manufacturing processes.

References

Pharmacological profile of 1-(4-methoxybenzyl)-octahydroisoquinoline analogs

An In-Depth Technical Guide to the Pharmacological Profile of 1-(4-Methoxybenzyl)-octahydroisoquinoline Analogs

Abstract

The 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a crucial synthetic intermediate for pharmacologically significant molecules, most notably the antitussive agent dextromethorphan.[] Analogs derived from this core have demonstrated a wide range of potential biological activities, including antinociceptive, antidepressant, and neuroprotective effects, making them attractive candidates for further investigation in drug discovery.[2] This technical guide provides a comprehensive overview of the pharmacological profiling of these analogs, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing the core structure, detail the in vitro and in vivo methodologies for pharmacological characterization, and discuss the principles of establishing a structure-activity relationship (SAR). This document is intended to serve as both a foundational resource and a practical guide for the systematic evaluation of this promising class of compounds.

Synthetic Pathways to the Octahydroisoquinoline Core

The construction of the 1-substituted octahydroisoquinoline skeleton is a critical first step in the generation of analog libraries. The most robust and widely employed methods involve the formation of a dihydroisoquinoline or tetrahydroisoquinoline intermediate, followed by reduction to the fully saturated octahydro- system.

The Bischler-Napieralski Reaction

A cornerstone of isoquinoline synthesis, the Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines through an intramolecular electrophilic aromatic substitution.[3][4] This reaction is typically carried out under acidic, dehydrating conditions.[3][5]

Causality of Experimental Choice: The selection of a potent dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is crucial.[4][6] These reagents activate the amide carbonyl for cyclization, forming a reactive intermediate (such as a dichlorophosphoryl imine-ester or a nitrilium ion) that undergoes electrophilic attack on the electron-rich aromatic ring.[3][4] The presence of electron-donating groups on the phenyl ring, such as the methoxy group in the parent scaffold, activates the ring and facilitates the cyclization under milder conditions.[3][6] The resulting 3,4-dihydroisoquinoline can then be reduced to the octahydroisoquinoline via catalytic hydrogenation.

The Pictet-Spengler Reaction

An alternative and powerful method for creating the isoquinoline core is the Pictet-Spengler reaction. This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline.[7][8]

Causality of Experimental Choice: The reaction proceeds via the formation of a Schiff base, which then generates an electrophilic iminium ion under acidic catalysis.[9] This ion is subsequently attacked by the nucleophilic aromatic ring to achieve cyclization.[8][9] The Pictet-Spengler reaction is highly valuable as it can be performed under mild conditions, especially when the aromatic ring is activated, and can be used to introduce stereocenters.[8][10] The resulting tetrahydroisoquinoline can be further reduced to the desired octahydro- scaffold.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold, starting from a β-phenylethylamine.

Caption: Generalized Synthesis of the Octahydroisoquinoline Core.

In Vitro Pharmacological Profiling

Once a library of analogs is synthesized, a systematic in vitro evaluation is necessary to determine their affinity for specific biological targets and their functional consequences upon binding.

Receptor Binding Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[11] Competitive binding assays, in particular, are used to determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity.[11]

This protocol is a representative example for determining the binding affinity of an analog for the mu-opioid receptor (MOR), a common target for analgesic compounds.

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human mu-opioid receptor.

-

Harvest cells and scrape them into ice-cold PBS. Centrifuge at 1,000 x g for 5 minutes at 4°C.[12]

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce homogenizer.[12]

-

Centrifuge the homogenate at ~40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[12]

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford or BCA protein assay.[12][13] Aliquot and store at -80°C.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, radioligand (e.g., [³H]-DAMGO at a concentration near its K_d), and membrane suspension (typically 10-20 µg protein per well).[14]

-

Non-specific Binding (NSB): Add a high concentration of a non-selective antagonist (e.g., 10 µM Naloxone), radioligand, and membrane suspension.[14]

-

Competitive Binding: Add serial dilutions of the test analog (e.g., from 10⁻¹¹ to 10⁻⁵ M), radioligand, and membrane suspension.[14]

-

-

Incubation & Filtration:

-

Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.[13][14]

-

Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.[12][14]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

-

Data Acquisition & Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.[12]

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of the test analog to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[12]

-

| Analog | Target Receptor | Radioligand | Kᵢ (nM) |

| Compound A | Mu-Opioid (MOR) | [³H]-DAMGO | 15.2 |

| Compound B | Delta-Opioid (DOR) | [³H]-Naltrindole | 89.7 |

| Compound C | Kappa-Opioid (KOR) | [³H]-U69,593 | >1000 |

| Parent Scaffold | Mu-Opioid (MOR) | [³H]-DAMGO | 250.4 |

Functional Activity: G-Protein and β-Arrestin Pathways

Binding to a receptor does not reveal the functional consequence. Functional assays are essential to classify analogs as agonists, antagonists, partial agonists, or biased ligands. For G-protein coupled receptors (GPCRs), the two primary signaling pathways to investigate are G-protein activation (often measured via the second messenger cAMP) and β-arrestin recruitment.[15]

Activation of Gαs-coupled receptors increases intracellular cAMP, while activation of Gαi-coupled receptors decreases it.[16][17] Modern assays use technologies like HTRF (Homogeneous Time-Resolved Fluorescence) for high-throughput measurement.[16][18]

Caption: G-Protein Signaling Pathways Modulating cAMP Levels.

-

Cell Preparation: Seed cells expressing the target Gαi-coupled receptor into a 384-well plate and incubate overnight.[19]

-

Agonist Stimulation: Prepare serial dilutions of the test analog.

-

Forskolin Co-treatment: To measure inhibition, cells must first be stimulated to produce cAMP. Add the test analog followed by a fixed concentration of forsklin (an adenylyl cyclase activator) to all wells (except negative controls).[20]

-

Incubation: Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Cell Lysis & Detection: Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) which also contain a lysis agent.[18]

-

Data Acquisition: After a further incubation (e.g., 60 minutes), read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the analog concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

β-arrestin recruitment is a key event in GPCR desensitization and can also initiate G-protein-independent signaling.[15] Assays like DiscoverX's PathHunter® utilize enzyme fragment complementation (EFC) to provide a chemiluminescent readout upon receptor-arrestin interaction.[15][21]

Caption: Workflow of a β-Arrestin EFC Assay (e.g., PathHunter).

-

Cell Handling: Use a cell line co-expressing the GPCR tagged with a ProLink (PK) fragment and β-arrestin tagged with the Enzyme Acceptor (EA) fragment.[15] Plate cells in a white, opaque 384-well plate.

-

Compound Addition: Add serial dilutions of the test analog to the wells. For antagonist mode, pre-incubate with the test compound before adding a known agonist at its EC₈₀ concentration.[15]

-

Incubation: Incubate the plate at 37°C for a period optimized for the receptor (typically 60-90 minutes).[15]

-

Detection: Add the detection reagents containing the substrate for the complemented enzyme.

-

Signal Reading: Incubate at room temperature for 60 minutes, then measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal against the log concentration of the analog and fit the data using a four-parameter logistic equation to determine potency (EC₅₀) and efficacy (% of control agonist).

In Vivo Pharmacological Profiling

In vivo studies are essential to evaluate the therapeutic potential of promising analogs in a complex physiological system, assessing efficacy, pharmacokinetics, and potential side effects. For analogs of the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold, models of nociception are particularly relevant.

Hot Plate Test (Thermal Nociception)

The hot plate test is a classic model for assessing the efficacy of centrally acting analgesics against acute thermal pain.[22] The endpoint is the latency of the animal to exhibit a pain response (e.g., paw licking, jumping) when placed on a heated surface.[23]

-

Acclimation: Acclimate male ICR or C57BL/6 mice to the testing room for at least 60 minutes.

-

Baseline Latency: Determine the baseline response latency for each mouse by placing it on the hot plate apparatus, maintained at a constant temperature (e.g., 52-55°C).[22][23] A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[24]

-

Compound Administration: Administer the test analog or vehicle control via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Latency: At the predicted time of peak effect of the compound, re-test the mice on the hot plate and record the response latency.

-

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀.

Formalin Test (Inflammatory Pain)

The formalin test is a robust model of tonic, localized inflammatory pain.[25][26] Subcutaneous injection of dilute formalin into a mouse's paw elicits a biphasic pain response.[27][28]

-

Phase I (Acute/Neurogenic): Lasting 0-5 minutes, caused by direct chemical stimulation of nociceptors.[25][27]

-

Phase II (Inflammatory): Occurring 15-40 minutes post-injection, driven by an inflammatory response and central sensitization.[25][27]

This model is valuable because centrally acting analgesics (like opioids) inhibit both phases, whereas non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit only Phase II.[25]

-

Acclimation: Place mice individually into observation chambers for at least 15-20 minutes to acclimate.[26][27]

-

Compound Administration: Pre-treat the animals with the test analog or vehicle at a specified time before the formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-2.5%) subcutaneously into the plantar surface of one hind paw.[25][26][29]

-

Behavioral Observation: Immediately after injection, begin observing the animal. Record the cumulative time spent licking or biting the injected paw.

-

Data Analysis: Sum the licking/biting time for Phase I (e.g., 0-5 min) and Phase II (e.g., 15-40 min) separately. Compare the response time in drug-treated groups to the vehicle control group to determine the percent inhibition of the pain response.

| Analog | Hot Plate Test ED₅₀ (mg/kg, i.p.) | Formalin Test (% Inhibition at 10 mg/kg) |

| Phase I | ||

| Compound A | 5.8 | 65% |

| Compound D | >30 | 15% |

| Morphine | 4.2 | 75% |

Structure-Activity Relationship (SAR) Exploration

The systematic modification of the 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold allows for the exploration of the SAR, providing critical insights for optimizing potency, selectivity, and drug-like properties. Key areas for modification include:

-

The 4-Methoxybenzyl Group:

-

Positional Isomers: Moving the methoxy group to the 2- or 3-position can probe the spatial requirements of the receptor's binding pocket.

-

Substitution: Replacing the methoxy group with other substituents (e.g., hydroxyl, halogen, alkyl) can modulate electronic properties and hydrogen bonding potential.

-

Bioisosteric Replacement: Replacing the entire phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine) can significantly alter the pharmacological profile.

-

-

The Octahydroisoquinoline Core:

-

N-Substitution: The secondary amine is a key handle for modification. Introducing different alkyl or arylalkyl groups can impact affinity and functional activity. For example, N-methylation is a common modification in this chemical space.[30]

-

Ring Substituents: Adding substituents to the saturated carbocyclic portion of the core can influence conformation and interaction with the receptor.

-

-

Stereochemistry: The core scaffold contains chiral centers. The synthesis and evaluation of individual enantiomers is critical, as biological targets are chiral and often exhibit stereoselective binding. For instance, the (S)-enantiomer of the parent scaffold is a key intermediate for dextromethorphan.[]

Conclusion

The 1-(4-methoxybenzyl)-octahydroisoquinoline scaffold represents a versatile and promising starting point for the development of novel therapeutics. A thorough pharmacological evaluation, grounded in the principles and protocols outlined in this guide, is essential for elucidating the full potential of its analogs. By systematically combining robust synthetic chemistry with a tiered approach to in vitro and in vivo characterization, researchers can effectively navigate the complex process of identifying and optimizing lead candidates. The journey from a privileged scaffold to a clinically viable drug is arduous, but a disciplined and scientifically rigorous approach provides the surest path to success.

References

- 2. Buy (R)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline | 30356-08-2 [smolecule.com]

- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. resources.revvity.com [resources.revvity.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 24. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 25. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 28. bio-protocol.org [bio-protocol.org]

- 29. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 30. 1-(4-Methoxy-benzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydro-isoquinoline | C18H25NO | CID 356228 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Substituted Tetrahydroisoquinolines: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of natural products and clinically significant synthetic molecules.[1][2][3][4] This guide provides an in-depth exploration of the diverse mechanisms of action through which substituted THIQs exert their wide-ranging pharmacological effects. We will dissect their interactions with key biological targets, including G-protein coupled receptors (GPCRs) and essential enzymes, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class. The narrative will bridge molecular interactions with functional outcomes, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction to Tetrahydroisoquinolines (THIQs)

The THIQ framework, a bicyclic scaffold containing a benzene ring fused to a saturated nitrogen-containing heterocycle, serves as the foundation for a vast array of biologically active compounds.[1][2][5] Its structural rigidity and the stereogenic center at the C1 position allow for precise three-dimensional arrangements of substituents, enabling high-affinity and selective interactions with various biological macromolecules. Historically, THIQ-containing alkaloids like morphine and codeine have been pivotal in pharmacology.[6] Modern medicinal chemistry has expanded upon this natural blueprint, yielding synthetic THIQ derivatives with therapeutic potential across a spectrum of diseases, including neurological disorders, cancer, and infectious diseases.[1][2][3][6]

The pharmacological versatility of substituted THIQs stems from their ability to target a wide range of proteins. This guide will focus on three major classes of targets: dopaminergic and opioid GPCRs, orexin receptors, and key enzymes involved in pathophysiology.

Primary Mechanisms of Action of Substituted THIQs

The therapeutic potential of a substituted THIQ is defined by the nature and placement of its chemical moieties, which dictate its affinity and selectivity for specific biological targets. Below, we explore the core mechanisms of action at several key receptor and enzyme families.

Modulation of Dopamine Receptors

Substituted THIQs are prominent modulators of dopamine receptors, particularly the D2 and D3 subtypes, which are critical targets in the treatment of schizophrenia and Parkinson's disease.[7]

-

Molecular Interactions and Structure-Activity Relationships (SAR): The THIQ core often mimics the catecholamine structure of dopamine. The nitrogen atom of the THIQ ring is crucial for forming a salt bridge with a conserved aspartate residue in the third transmembrane domain (TM3) of dopamine receptors.[8] Substitutions on the aromatic ring and at the C1 position significantly influence affinity and selectivity. For example, 6,7-dimethoxy substitution patterns are common in high-affinity D3 receptor ligands.[8][9] The nature of the substituent at the N2 position can also dictate whether the compound acts as an agonist or antagonist.

-

Allosteric Modulation: Certain THIQ derivatives, such as SB269,652, function as allosteric antagonists at D2 and D3 receptors.[10] Unlike competitive antagonists that bind to the same site as dopamine, allosteric modulators bind to a topographically distinct site.[1][3] This can lead to a ceiling effect on the antagonism, which can be therapeutically advantageous. The binding of an allosteric modulator can alter the receptor's conformation, thereby reducing the affinity and/or efficacy of the endogenous ligand.[10]

-

Functional Consequences: Agonist binding to D2-like receptors typically leads to the inhibition of adenylyl cyclase via Gi/o protein coupling, reducing intracellular cyclic AMP (cAMP) levels.[11] Antagonists block this effect. The functional outcome of THIQ binding is a modulation of dopaminergic neurotransmission, which can alleviate symptoms of psychosis or motor dysfunction.

Table 1: Binding Affinities of Representative Substituted THIQs at Dopamine Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

| 5s | D3 | 1.2 | [8][9] |

| 5t | D3 | 3.4 | [8][9] |

| 5q | D3 | 57 | [9][12] |

| 5i | D3 | 26 | [9][12] |

| 31 | D3 | pKi 8.4 (approx. 4 nM) | [13] |

| HY-3-24 | D3 | 0.67 | [14] |

Interaction with Opioid Receptors

The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) subtypes, is another major target for THIQ derivatives. Notably, selective kappa opioid receptor (KOR) antagonists have shown therapeutic promise for treating depression, anxiety, and substance abuse disorders.[6][15]

-

Molecular Interactions and SAR: Potent and selective THIQ-based KOR antagonists have been developed.[6][15] The SAR for this class of compounds is well-defined, with specific stereochemistry at the C3 position and the nature of the N-acyl substituent being critical for high affinity and selectivity. For instance, compounds like JDTic and its analogs exhibit nanomolar to sub-nanomolar potency at the KOR.[4]

-

Functional Consequences: KORs, like D2-like dopamine receptors, are Gi/o-coupled. Their activation by endogenous dynorphins leads to the inhibition of adenylyl cyclase and modulation of ion channels. KOR antagonists block these effects. The therapeutic rationale for KOR antagonism in psychiatric disorders is based on the observation that chronic stress and drug withdrawal can lead to an overactive dynorphin/KOR system, contributing to dysphoria and anhedonia. By blocking this system, THIQ-based antagonists can potentially alleviate these symptoms.

Table 2: Antagonist Potency of Representative THIQs at the Kappa Opioid Receptor

| Compound | Target Receptor | Antagonist Potency (Ke, nM) | Reference |

| 1 | Kappa | 0.058 - 0.64 | [6] |

| 8 | Kappa | 0.058 - 0.64 | [6] |

| 9 | Kappa | 0.058 - 0.64 | [6] |

| 13 | Kappa | 0.058 - 0.64 | [6] |

| 14 | Kappa | 0.058 - 0.64 | [6] |

| 12 (4-Me-PDTic) | Kappa | 0.37 | [16] |

Antagonism of Orexin Receptors

The orexin system, consisting of two receptors (OX1 and OX2) and their neuropeptide ligands, regulates sleep, arousal, and reward-seeking behaviors. Selective OX1 antagonists are being investigated as potential treatments for addiction.[2][17]

-

Molecular Interactions and SAR: THIQ-based scaffolds have been successfully employed to develop potent and selective OX1 antagonists.[2][17] SAR studies have revealed that substitutions at the 7-position of the THIQ ring are crucial for OX1 potency, with a preference for electron-deficient groups.[2][18] The acetamide side chain also plays a significant role in receptor recognition.

-

Functional Consequences: Orexin receptors are Gq-coupled GPCRs.[2] Upon activation, they stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in an increase in cytosolic calcium concentration.[19] THIQ-based OX1 antagonists block this signaling cascade, thereby reducing the pro-addictive effects of orexin A.

Table 3: Antagonist Potency of a Representative THIQ at Orexin Receptors

| Compound | Target Receptor | Antagonist Potency (Ke, nM) | Reference |

| 10c | OX1 | 23.7 | [17][18] |

| 26a | OX1 | 427 | [17][18] |

Enzyme Inhibition

Substituted THIQs are also capable of inhibiting various enzymes implicated in disease processes, particularly in oncology and infectious diseases.

-

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition: DHFR is a key enzyme in nucleotide synthesis, and its inhibition is a validated strategy for cancer chemotherapy.[8][20] CDK2 is a crucial regulator of the cell cycle, and its dysregulation is common in many cancers.[8] Certain substituted THIQs have been shown to be potent inhibitors of both DHFR and CDK2.[8][21] For example, specific thieno[2,3-c]isoquinoline derivatives have demonstrated significant DHFR inhibitory activity.[8]

-

Mechanism of Enzyme Inhibition: THIQ-based enzyme inhibitors typically function as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of the natural substrate. The specific interactions, such as hydrogen bonds and hydrophobic contacts, between the THIQ derivative and the amino acid residues in the active site determine the inhibitory potency.

Table 4: Inhibitory Potency of Representative THIQs against DHFR and CDK2

| Compound | Target Enzyme | Inhibitory Potency (IC50, µM) | Reference |

| 7e | CDK2 | 0.149 | [8][21] |

| 8d | DHFR | 0.199 | [8][21] |

| 2 | DHFR | 0.06 | [20] |

| 4 | DHFR | 0.004 | [20] |

Key Experimental Protocols for Elucidating THIQ Mechanisms

The elucidation of the mechanisms of action described above relies on a suite of robust and validated experimental techniques. Below are detailed, step-by-step methodologies for key assays.

Radioligand Binding Assay for GPCRs

This assay directly measures the affinity of a test compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a substituted THIQ at a specific GPCR.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the dopamine D3 receptor).

-

Radioligand (e.g., [3H]spiperone for D2/D3 receptors).

-

Test THIQ compound.

-

Non-specific binding control (a high concentration of a known, unlabeled ligand, e.g., haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Filtration apparatus (cell harvester).

-

Scintillation counter and scintillation fluid.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + varying concentrations of the test THIQ).

-

Reagent Addition:

-

Add 50 µL of assay buffer to total binding wells.

-

Add 50 µL of the non-specific control to non-specific binding wells.

-

Add 50 µL of serially diluted test THIQ to the competitor wells.

-

Add 50 µL of the radioligand solution to all wells.

-

Add 150 µL of the membrane preparation to all wells to initiate the binding reaction.[22]

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.[22]

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[22]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the competitor (THIQ) concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of THIQ that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Causality and Self-Validation:

-

Why use a non-specific control? To differentiate between binding to the receptor of interest and binding to other components of the assay system (e.g., filters, lipids). This ensures that the measured competition is specific to the receptor.

-

Why reach equilibrium? To ensure that the binding reaction has gone to completion, allowing for an accurate determination of affinity.

-

Controls: A known reference compound with established affinity for the receptor should be run in parallel to validate the assay performance.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the G-protein.

Objective: To determine the potency (EC50) and efficacy (Emax) of a THIQ agonist or the antagonist constant (Ke) of a THIQ antagonist.

Materials:

-

Cell membranes expressing the GPCR of interest coupled to a Gi/o protein (e.g., CHO cells with the kappa opioid receptor).

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Test THIQ compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).

-

Other materials as in the radioligand binding assay.

Step-by-Step Methodology:

-

Membrane and Compound Preparation: Pre-incubate membranes with the test THIQ compound (for antagonists) or prepare serial dilutions (for agonists).

-

Reaction Mixture: In a 96-well plate, add the membrane preparation, GDP (a crucial component to allow for nucleotide exchange), and the test compound.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.[23]

-

Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the THIQ agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

For Antagonists: Perform the agonist dose-response curve in the absence and presence of a fixed concentration of the THIQ antagonist. The antagonist will cause a rightward shift of the agonist curve. Calculate the antagonist constant (Ke) using the Schild equation.

-

Causality and Self-Validation:

-

Why add GDP? GDP is necessary to occupy the nucleotide-binding pocket of the Gα subunit in its inactive state. Agonist-induced conformational changes in the receptor facilitate the release of GDP and the binding of GTP (or [³⁵S]GTPγS).

-

Why is this a functional assay? It measures a direct consequence of receptor activation—G-protein engagement—unlike a binding assay which only measures occupancy.

-

Controls: Basal binding (no agonist) and maximal stimulation (with a known full agonist) must be included to define the assay window.

Signaling Pathway Diagram:

Caption: Gi/o-coupled GPCR signaling pathway activated by a THIQ agonist.

FLIPR Calcium Mobilization Assay

This is a high-throughput, fluorescence-based functional assay used to measure changes in intracellular calcium concentration, typically for Gq-coupled receptors like the orexin receptors.

Objective: To determine the potency of THIQ agonists or antagonists at Gq-coupled receptors.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO-OX1 cells) in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.

-

Compound Addition: Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR). The instrument will add the test THIQ compound (or a known agonist for antagonist screening) to the wells.

-

Fluorescence Reading: The FLIPR measures the fluorescence intensity in each well in real-time, both before and after compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium.[19][24]

-

Data Analysis:

-

The change in fluorescence is plotted against time to generate a kinetic response curve.

-

The peak fluorescence signal is used to generate dose-response curves.

-

For agonists, determine EC50 and Emax.

-

For antagonists, perform the assay in the presence of a fixed concentration of agonist and calculate the Ke value.

-

Causality and Self-Validation:

-

Why use a fluorescent dye? Dyes like Fluo-4 AM are cell-permeable and their fluorescence increases dramatically upon binding to free calcium, providing a direct readout of intracellular calcium levels.

-

Why use a FLIPR? This instrument allows for the simultaneous addition of reagents and kinetic reading of fluorescence across an entire plate, enabling high-throughput screening.

-

Controls: Untreated cells serve as a negative control, while cells treated with a known agonist provide a positive control. A calcium ionophore like ionomycin can be used to determine the maximum possible calcium signal.

Enzyme Inhibition Assay (e.g., DHFR)

This assay measures the ability of a THIQ compound to inhibit the activity of a specific enzyme.

Objective: To determine the IC50 of a THIQ inhibitor for an enzyme like DHFR.

Step-by-Step Methodology:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme (recombinant DHFR), the cofactor (NADPH), and varying concentrations of the test THIQ inhibitor.[25]

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[25]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (dihydrofolic acid, DHF).[25]

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time in a microplate spectrophotometer. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.[25][26]

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the uninhibited control) against the log concentration of the THIQ inhibitor.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Causality and Self-Validation:

-

Why monitor absorbance at 340 nm? NADPH has a distinct absorbance peak at 340 nm, while NADP+ does not. This allows for direct monitoring of the enzyme's catalytic activity.

-

Controls: A reaction with no inhibitor (100% activity) and a reaction with a known potent inhibitor like methotrexate (positive control) are essential. A control with no enzyme should show no change in absorbance.

Future Directions and Emerging Targets

The study of substituted THIQs is a dynamic field. Future research will likely focus on:

-

Novel Targets: Exploring the activity of THIQ libraries against new and emerging targets, such as epigenetic enzymes and protein-protein interactions.

-

Biased Agonism: Designing THIQ ligands that selectively activate specific downstream signaling pathways of a GPCR, potentially leading to therapies with fewer side effects.

-

Computational Approaches: Utilizing advanced computational chemistry and machine learning to predict the activity of novel THIQ derivatives and to better understand their binding modes.

Conclusion

Substituted tetrahydroisoquinolines represent a remarkably versatile class of molecules with a broad spectrum of pharmacological activities. Their mechanisms of action are diverse, ranging from competitive and allosteric modulation of GPCRs to the direct inhibition of key enzymes. A thorough understanding of these mechanisms, facilitated by the robust experimental protocols detailed in this guide, is essential for the rational design and development of the next generation of THIQ-based therapeutics. By integrating SAR data with functional and structural insights, researchers can continue to unlock the full therapeutic potential of this privileged scaffold.

References

- 1. Strategies for the identification of allosteric modulators of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substituted Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 6. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solicitar una copia del documento [ri.conicet.gov.ar]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)-7-Hydroxy- N-[(1 S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. giffordbioscience.com [giffordbioscience.com]

- 23. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological Guide to the Crystal Structure Determination of 1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a key intermediate in the synthesis of morphinan-based compounds, such as the widely used antitussive dextromethorphan. A thorough understanding of its three-dimensional structure is crucial for stereoselective synthesis and the development of novel derivatives. As the crystal structure of this specific compound is not publicly available, this technical guide provides a comprehensive, field-proven methodology for its determination. We will detail the synthesis, purification, single-crystal growth, and subsequent analysis by single-crystal X-ray diffraction (XRD). This document serves as a complete roadmap for researchers aiming to elucidate the solid-state conformation and packing of this important synthetic precursor.

Introduction: The Significance of the Octahydroisoquinoline Core

The octahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals. The title compound, this compound, is a direct precursor in several synthetic routes to dextromethorphan, a non-opioid cough suppressant. The stereochemistry at the C1 position of the isoquinoline ring is critical for its ultimate biological activity. Therefore, obtaining a definitive crystal structure is paramount for confirming the absolute stereochemistry of chiral syntheses and for understanding the conformational preferences that may influence its reactivity in subsequent synthetic steps.

This guide will provide a practical, step-by-step approach to determining this currently unelucidated crystal structure, from initial synthesis to final structural refinement.

Synthesis and Purification

The synthesis of racemic this compound can be efficiently achieved through a Bischler-Napieralski reaction followed by reduction. This classic method provides a reliable route to the target compound in good yield.

Experimental Protocol: Synthesis

Step 1: Amide Formation

-

To a solution of 2-(1-cyclohexenyl)ethylamine in a suitable aprotic solvent (e.g., toluene or dichloromethane), add one equivalent of 4-methoxyphenylacetic acid.

-

Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and stir at room temperature for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the crude amide in a dehydrating agent such as phosphorus oxychloride (POCl₃) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid).[1][2]

-

Heat the mixture under reflux for 2-4 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., concentrated ammonium hydroxide or 6M NaOH) to a pH of >10.

-

Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline intermediate.

Step 3: Reduction to the Octahydroisoquinoline

-

Dissolve the crude 3,4-dihydroisoquinoline intermediate in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic layers and concentrate to yield the crude racemic this compound.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Single-Crystal Growth: The Crystallographer's Art

Obtaining a high-quality single crystal is often the most challenging step in a structure determination.[3] The purity of the compound is critical, and several crystallization techniques should be attempted to find the optimal conditions.[4][5]

Experimental Protocol: Crystallization

General Considerations:

-

Purity: The starting material should be of the highest possible purity (>99%).

-

Solvent Selection: A solvent in which the compound is moderately soluble is ideal. A solvent screen should be performed using small amounts of the compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexanes, and mixtures thereof).

Common Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent to near saturation.

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap or parafilm with a few small holes poked by a needle to allow for slow evaporation of the solvent.[3]

-

Leave the vial undisturbed in a vibration-free location.

-

-

Solvent Diffusion:

-

Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is sparingly soluble, but which is miscible with the good solvent).

-

The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.

-

-

Slow Cooling:

-

Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer.

-

The rate of cooling should be as slow as possible to encourage the growth of a few large crystals rather than many small ones.

-

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[6]

Workflow for X-ray Diffraction Analysis

Caption: Workflow for Crystal Structure Determination.

Experimental Protocol: Data Collection and Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A full sphere of diffraction data is collected by rotating the crystal.

-

Structure Solution: The collected diffraction data is used to solve the phase problem and obtain an initial electron density map. Programs like SHELXT are commonly used for this purpose.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[7][8] This involves adjusting atomic coordinates, displacement parameters, and other variables to improve the agreement between the observed and calculated structure factors.[9][10]

Hypothetical Crystallographic Data

While the actual crystal structure is yet to be determined, we can anticipate the type of data that would be obtained. Based on similar small organic molecules, a hypothetical data table is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₇H₂₃NO |

| Formula Weight | 257.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.132 |

| R-factor (R1) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Conclusion

The determination of the crystal structure of this compound is an essential step in fully characterizing this important synthetic intermediate. Although the structure is not yet in the public domain, this guide provides a robust and comprehensive methodology for its elucidation. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers in the fields of organic synthesis and drug development can obtain the critical structural data needed to advance their work. The insights gained from the three-dimensional structure will undoubtedly aid in the design of more efficient synthetic routes and novel therapeutic agents.

References

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. How To [chem.rochester.edu]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Introduction [pd.chem.ucl.ac.uk]

- 9. utoledo.edu [utoledo.edu]

- 10. phenix-online.org [phenix-online.org]

The Synthesis of Octahydroisoquinoline Scaffolds: A Technical Guide for Drug Discovery

Introduction: The Enduring Significance of the Octahydroisoquinoline Core

The octahydroisoquinoline scaffold, a saturated bicyclic amine, stands as a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, a critical feature for effective interaction with biological targets. This privileged scaffold is embedded within the core of numerous natural products, particularly isoquinoline alkaloids, which exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] Consequently, the octahydroisoquinoline nucleus is a highly sought-after motif in medicinal chemistry, serving as a foundational template for the design and development of novel therapeutic agents.[5][6]

This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing the octahydroisoquinoline core. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of reactions, but also insights into the mechanistic underpinnings and practical considerations that guide the selection of an appropriate synthetic route. We will explore classical methods that have stood the test of time, alongside modern innovations that offer enhanced efficiency, stereocontrol, and sustainability.

Pillar 1: Classical Approaches to the Octahydroisoquinoline Core

The construction of the octahydroisoquinoline skeleton has been a subject of extensive research for over a century, leading to the development of several robust and widely adopted synthetic methodologies. These classical reactions remain fundamental tools in the synthetic chemist's arsenal.

The Pictet-Spengler Reaction: A Cornerstone of Isoquinoline Synthesis

The Pictet-Spengler reaction, first reported in 1911, is a powerful and versatile method for the synthesis of tetrahydroisoquinolines, which can be readily reduced to their octahydro counterparts.[7][8][9] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[8][10]

Mechanism and Causality: The reaction proceeds through the initial formation of a Schiff base, which is then protonated to generate a highly electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to forge the new heterocyclic ring.[10] The choice of acid catalyst is crucial; protic acids like hydrochloric acid or sulfuric acid are commonly employed.[8] The success of the cyclization is highly dependent on the electronic nature of the aromatic ring, with electron-donating groups significantly accelerating the reaction by increasing the nucleophilicity of the arene.[8]

Experimental Protocol: Representative Pictet-Spengler Reaction

A general procedure for the Pictet-Spengler reaction is as follows:

-

Schiff Base Formation: To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, toluene), add the aldehyde or ketone (1.0-1.2 equivalents). The mixture is typically stirred at room temperature or with gentle heating to facilitate the formation of the Schiff base.

-

Cyclization: The reaction mixture is then treated with an acid catalyst (e.g., concentrated HCl, H2SO4, or a Lewis acid). The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the pH is adjusted with a base (e.g., NaHCO3 solution). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.[7]

Diagrammatic Representation of the Pictet-Spengler Reaction:

Caption: Workflow of the Pictet-Spengler Reaction.

The Bischler-Napieralski Reaction: A Dehydrative Cyclization Approach

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent.[11][12][13] These intermediates can then be reduced to the corresponding octahydroisoquinolines.

Mechanism and Causality: The reaction is typically promoted by condensing agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5).[11][14] Two primary mechanistic pathways are proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate.[13] The choice of reaction conditions can influence the predominant pathway.[13] Similar to the Pictet-Spengler reaction, the cyclization is an electrophilic aromatic substitution, and thus, electron-donating groups on the aromatic ring are beneficial for the reaction's success.[12]

Experimental Protocol: Representative Bischler-Napieralski Reaction

A general procedure for the Bischler-Napieralski reaction is as follows:

-

Reaction Setup: A solution of the β-arylethylamide (1.0 equivalent) in a suitable solvent (e.g., acetonitrile, toluene) is prepared in a flask equipped with a reflux condenser.

-

Addition of Dehydrating Agent: The dehydrating agent (e.g., POCl3, typically 2-5 equivalents) is added cautiously to the solution, often at a reduced temperature.

-

Cyclization: The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is cooled and then carefully quenched by pouring it onto ice. The mixture is then basified with an aqueous base (e.g., NaOH or NH4OH). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or crystallization to yield the 3,4-dihydroisoquinoline.[11]

The Pomeranz-Fritsch Reaction: A Versatile Route to Isoquinolines